7-Methoxy-indole-1-acetic acid
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Overview
Description
7-Methoxy-indole-1-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The methoxy group at the 7th position and the acetic acid moiety at the 1st position of the indole ring contribute to the unique chemical and biological properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-indole-1-acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions . The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials like aniline derivatives. The process includes steps such as nitration, reduction, cyclization, and methylation to achieve the desired product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-indole-1-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
7-Methoxy-indole-1-acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxy-indole-1-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features but different biological activities.
7-Methoxyindole: Lacks the acetic acid moiety, resulting in different chemical and biological properties.
1-Methyl-3-indoleacetic acid: Another indole derivative with a methyl group at the 1st position, showing distinct reactivity and applications.
Uniqueness of 7-Methoxy-indole-1-acetic acid: The presence of both the methoxy group and the acetic acid moiety in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other indole derivatives .
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(7-methoxyindol-1-yl)acetic acid |
InChI |
InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-5-6-12(11(8)9)7-10(13)14/h2-6H,7H2,1H3,(H,13,14) |
InChI Key |
QRFGXMBYWBGVSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)CC(=O)O |
Origin of Product |
United States |
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